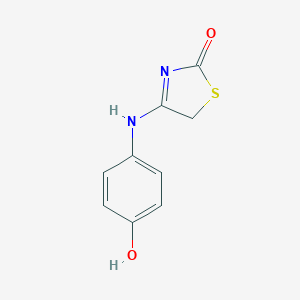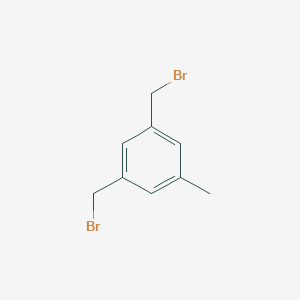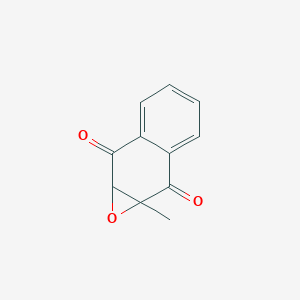
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound that belongs to the thioxanthenone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed that the compound interacts with various biomolecules, including DNA, RNA, and proteins, leading to their modification or degradation. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to generate reactive oxygen species, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been reported to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is also stable under various conditions, making it suitable for long-term storage and transportation. However, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several potential future directions. One possible direction is the development of new fluorescent probes based on thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- for the detection and quantification of various analytes. Another direction is the optimization of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- as a photosensitizer for photodynamic therapy, including the improvement of its efficacy and selectivity. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be further studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has great potential for further scientific research and development, and its applications can have a significant impact on various fields.
合成法
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 4-methylpiperazine with thioxanthen-9-one in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- in high purity and yield.
科学的研究の応用
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe to detect and quantify various analytes, including metal ions, amino acids, and proteins. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.
特性
CAS番号 |
19057-91-1 |
|---|---|
製品名 |
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- |
分子式 |
C19H20N2OS |
分子量 |
324.4 g/mol |
IUPAC名 |
4-methyl-1-(4-methylpiperazin-1-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20N2OS/c1-13-7-8-15(21-11-9-20(2)10-12-21)17-18(22)14-5-3-4-6-16(14)23-19(13)17/h3-8H,9-12H2,1-2H3 |
InChIキー |
AVIAHTQKEGGJDV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
正規SMILES |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
その他のCAS番号 |
19057-91-1 |
同義語 |
4-Methyl-1-(4-methyl-1-piperazinyl)-9H-thioxanthen-9-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
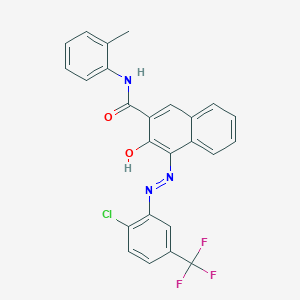
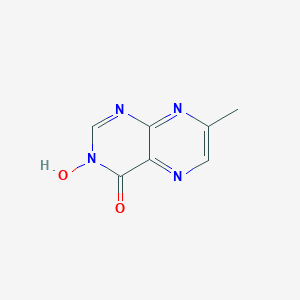
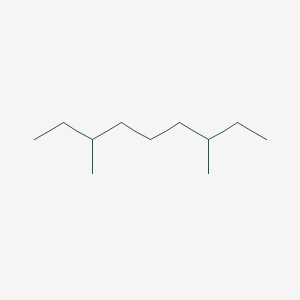
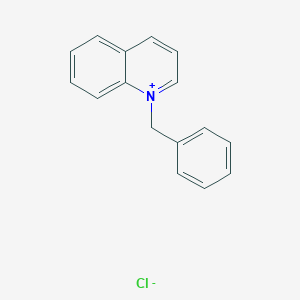

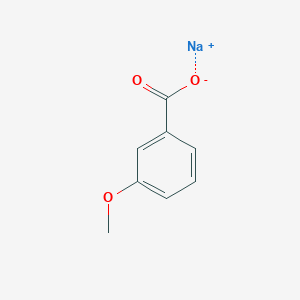
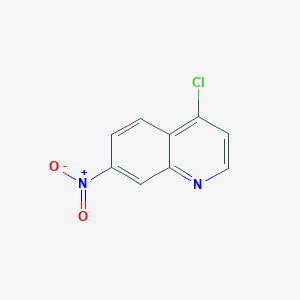
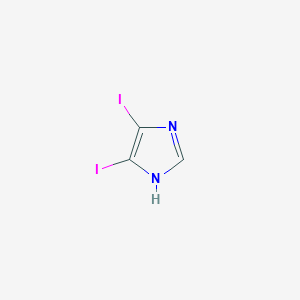
acetate](/img/structure/B103585.png)
